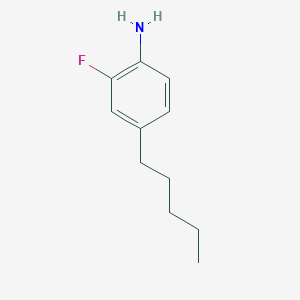![molecular formula C13H10FNO2 B8150782 3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150782.png)
3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide is a biphenyl derivative that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound consists of a biphenyl core with a fluorine atom at the 3’ position, a hydroxyl group at the 2 position, and a carboxamide group at the 4 position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, the reaction between 2-iodo-4-nitrofluorobenzene and a suitable boronic acid derivative in the presence of a palladium catalyst and a base can yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to achieve higher yields and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
3’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the nitro group can produce an amine derivative.
科学的研究の応用
3’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug discovery and development.
作用機序
The mechanism of action of 3’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.
類似化合物との比較
Similar Compounds
- 2’-Fluoro-4-hydroxy-[1,1’-biphenyl]-4-carboxamide
- 3’-Chloro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide
- 3’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-carboxamide
Uniqueness
3’-Fluoro-2-hydroxy-[1,1’-biphenyl]-4-carboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. The presence of the fluorine atom at the 3’ position can enhance the compound’s stability and alter its electronic properties, making it distinct from other biphenyl derivatives.
特性
IUPAC Name |
4-(3-fluorophenyl)-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-3-1-2-8(6-10)11-5-4-9(13(15)17)7-12(11)16/h1-7,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOWVALMIPHLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Hydroxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150760.png)
![2-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150770.png)
![2-Hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150778.png)
![2-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150784.png)
![4'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150789.png)
![2-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150794.png)
![2-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150800.png)
